molecular formula C14H9NO3S B13703302 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid CAS No. 78471-84-8

4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid

Cat. No.: B13703302
CAS No.: 78471-84-8
M. Wt: 271.29 g/mol
InChI Key: HXZYYVZWDFYNFZ-UHFFFAOYSA-N
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Description

4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid is a heterocyclic compound that contains both benzisothiazole and benzoic acid moieties

Chemical Reactions Analysis

4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

78471-84-8

Molecular Formula

C14H9NO3S

Molecular Weight

271.29 g/mol

IUPAC Name

4-(3-oxo-1,2-benzothiazol-2-yl)benzoic acid

InChI

InChI=1S/C14H9NO3S/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18)

InChI Key

HXZYYVZWDFYNFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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